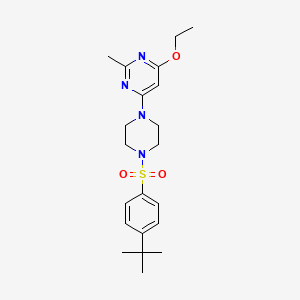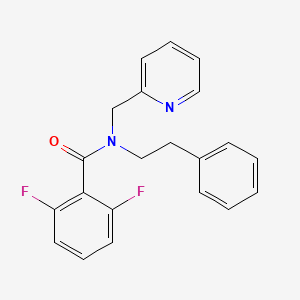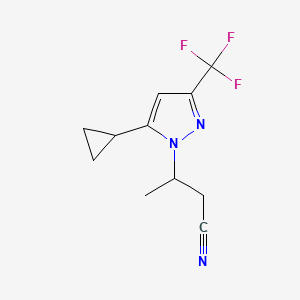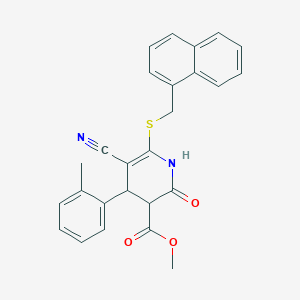
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and pyrimidine rings, as well as the piperazine ring, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the ethoxy group might be susceptible to reactions with strong acids or bases, and the sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar tert-butyl group .科学的研究の応用
Anti-malarial Activity
Research on derivatives similar to the structure of the compound of interest, particularly those incorporating tert-butyl, sulfonyl, and piperazine groups, has shown potential anti-malarial activity. These compounds' biological activity could be attributed to their ability to interact with malarial enzymes or receptors, indicating a potential research application of the compound in the development of new anti-malarial agents (Cunico et al., 2009).
Antimicrobial and Anthelmintic Activity
Compounds with structural similarities, featuring piperazine and sulfonyl groups, have been evaluated for their antimicrobial and anthelmintic activities. These studies suggest that the compound could be researched for its potential use in treating bacterial infections and parasitic worm infestations. Molecular modifications and structure-activity relationship (SAR) studies further enhance their therapeutic potential (Ammar et al., 2004).
Cancer Research
Derivatives with piperazine and pyrimidine components have shown activity against certain cancer cell lines, indicating that compounds like "4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" might find application in cancer research, particularly in understanding molecular mechanisms or as potential therapeutic agents. This includes their role in estrogen receptor binding affinity and molecular docking studies, suggesting a possible application in breast cancer research (Parveen et al., 2017).
Drug Metabolism and Pharmacokinetics
Research on related compounds has provided insights into their metabolic pathways, involving various cytochrome P450 enzymes. This indicates that studies on "4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" could contribute valuable information on its pharmacokinetics, metabolism, and potential drug interactions, essential for drug development processes (Hvenegaard et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-6-28-20-15-19(22-16(2)23-20)24-11-13-25(14-12-24)29(26,27)18-9-7-17(8-10-18)21(3,4)5/h7-10,15H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEXLNXXJNIFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)
![N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2573593.png)

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)
![4-ethyl-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2573599.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)

![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
